Cas no 1270043-41-8 (2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)-)

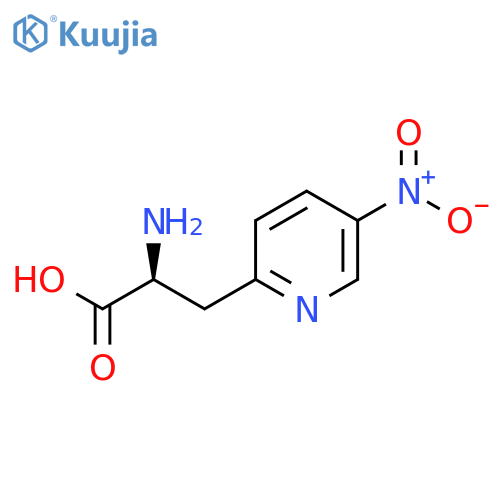

1270043-41-8 structure

商品名:2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)-

2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- 化学的及び物理的性質

名前と識別子

-

- CID 155291217

- 2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)-

- methyl (S)-3-(5-aminopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

- (S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid

- (2S)-2-AMINO-3-(5-NITRO(2-PYRIDYL))PROPANOIC ACID

- AS-77541

- (S)-2-Amino-3-(5-nitropyridin-2-yl)propanoic acid

- 1270043-41-8

- (2S)-2-amino-3-(5-nitropyridin-2-yl)propanoic acid

- D97256

-

- MDL: MFCD18665984

- インチ: 1S/C8H9N3O4/c9-7(8(12)13)3-5-1-2-6(4-10-5)11(14)15/h1-2,4,7H,3,9H2,(H,12,13)/t7-/m0/s1

- InChIKey: PQXDFQLCEJBRQV-ZETCQYMHSA-N

- ほほえんだ: OC([C@H](CC1C=CC(=CN=1)[N+](=O)[O-])N)=O

計算された属性

- せいみつぶんしりょう: 211.05930578g/mol

- どういたいしつりょう: 211.05930578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.6

- トポロジー分子極性表面積: 122

じっけんとくせい

- 密度みつど: 1.481±0.06 g/cm3(Predicted)

- ふってん: 419.6±45.0 °C(Predicted)

- 酸性度係数(pKa): 1.99±0.10(Predicted)

2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054582-250mg |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 250mg |

$255 | 2024-06-05 | |

| 1PlusChem | 1P01K7MF-1g |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 1g |

$491.00 | 2024-07-09 | |

| 1PlusChem | 1P01K7MF-100mg |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 100mg |

$184.00 | 2024-07-09 | |

| A2B Chem LLC | BA21815-1g |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 1g |

$549.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1818186-250mg |

(2S)-2-Amino-3-(5-nitropyridin-2-yl)propanoic acid |

1270043-41-8 | 98% | 250mg |

¥2425.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1054582-100mg |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 100mg |

$170 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1054582-1g |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 1g |

$480 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1054582-100mg |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 100mg |

$170 | 2025-02-19 | |

| A2B Chem LLC | BA21815-250mg |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 250mg |

$280.00 | 2024-04-20 | |

| Aaron | AR01K7UR-100mg |

(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid |

1270043-41-8 | 95% | 100mg |

$156.00 | 2025-02-11 |

2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)- 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

1270043-41-8 (2-Pyridinepropanoic acid, α-amino-5-nitro-, (αS)-) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量